
(E)-3-(2-chlorophenyl)-N-(2-(3-methylisoxazol-5-yl)ethyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-(2-chlorophenyl)-N-(2-(3-methylisoxazol-5-yl)ethyl)acrylamide, also known as CI-994 or Tacedinaline, is a small molecule drug that has been extensively studied for its potential anti-cancer properties. It was first synthesized in the late 1980s and has since undergone numerous clinical trials to evaluate its efficacy and safety.
Applications De Recherche Scientifique
Herbicidal Activity
Compounds structurally related to (E)-3-(2-chlorophenyl)-N-(2-(3-methylisoxazol-5-yl)ethyl)acrylamide, such as 2-cyano-3-(2-chlorothiazol-5-yl)methylaminoacrylates, have been synthesized and shown to exhibit significant herbicidal activities. These compounds act as herbicidal inhibitors of PSII electron transport, suggesting that our compound of interest could potentially be developed into an effective herbicide with targeted modifications (Qingmin Wang et al., 2004).
Controlled-release Formulations
In the realm of pharmaceuticals, similar compounds have been used to create biologically active polymers for controlled-release formulations. For instance, 3-(2-Hydroxyethoxy)-5-methylisoxazole was prepared and subjected to radical copolymerization with acrylamide, forming a copolymer that releases the active agent in a controlled manner. This indicates the potential of (E)-3-(2-chlorophenyl)-N-(2-(3-methylisoxazol-5-yl)ethyl)acrylamide in developing new controlled-release drug delivery systems (L. Tai et al., 2002).
Corrosion Inhibition
Research has also explored the use of acrylamide derivatives in the corrosion inhibition of metals, such as mild steel in hydrochloric acid medium. Photo-cross-linkable polymers synthesized from acrylamide derivatives have shown exceptional efficiency as corrosion inhibitors. The ability to fine-tune the molecular structure of such compounds opens the door for (E)-3-(2-chlorophenyl)-N-(2-(3-methylisoxazol-5-yl)ethyl)acrylamide to serve as a novel corrosion inhibitor with specific properties (R. Baskar et al., 2014).
Pharmaceutical Development
The structural flexibility of acrylamide derivatives allows for the creation of compounds with varied biological activities. For example, studies on cyclic guanidines and acrylonitriles substituted with heteroaryl groups have shown significant hypoglycemic and cytotoxic activities, respectively. This suggests that (E)-3-(2-chlorophenyl)-N-(2-(3-methylisoxazol-5-yl)ethyl)acrylamide could be a valuable scaffold for the development of new pharmaceutical agents targeting specific biological pathways (F. Ishikawa, 1980).
Propriétés
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-[2-(3-methyl-1,2-oxazol-5-yl)ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O2/c1-11-10-13(20-18-11)8-9-17-15(19)7-6-12-4-2-3-5-14(12)16/h2-7,10H,8-9H2,1H3,(H,17,19)/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKKRKBHRAWPTKH-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CCNC(=O)C=CC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NOC(=C1)CCNC(=O)/C=C/C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(2-chlorophenyl)-N-(2-(3-methylisoxazol-5-yl)ethyl)acrylamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[2-(1-Benzylpiperidin-4-yl)-3,3-dimethylazetidine-1-carbonyl]pyridine-2-carbonitrile](/img/structure/B2879281.png)
![N-[4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-4-phenylbutanamide](/img/structure/B2879282.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(5-(trifluoromethyl)pyridin-2-yl)pyrrolidin-3-yl)urea](/img/structure/B2879289.png)
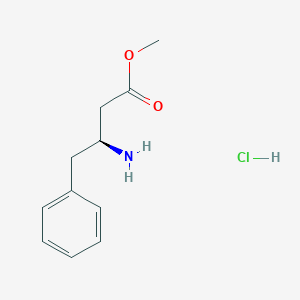
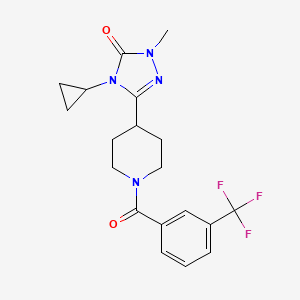
![methyl 3-((2-(5-methylisoxazole-3-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)sulfonyl)thiophene-2-carboxylate](/img/structure/B2879292.png)

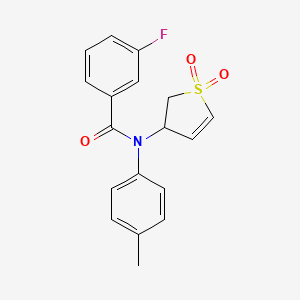
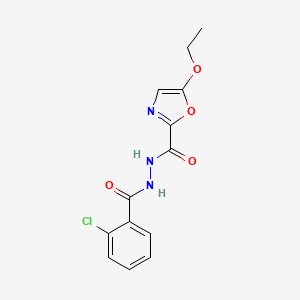
![Tert-butyl (1S,4S,5S)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/no-structure.png)
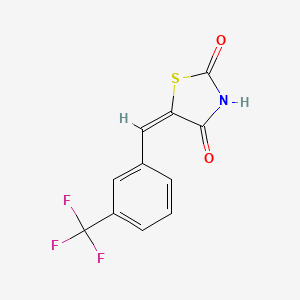

![[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid](/img/structure/B2879303.png)